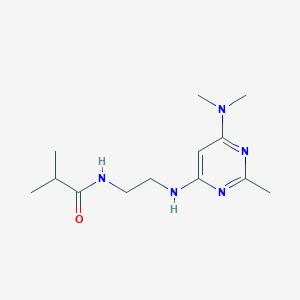

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide

Description

N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide is a pyrimidine-derived small molecule characterized by a dimethylamino-substituted pyrimidine core linked to an ethylamino-isobutyramide side chain. Its structure features:

- An ethylamino spacer connecting the pyrimidine ring to the terminal isobutyramide group, which may influence steric bulk and metabolic stability.

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-9(2)13(19)15-7-6-14-11-8-12(18(4)5)17-10(3)16-11/h8-9H,6-7H2,1-5H3,(H,15,19)(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUHHNIUNRYXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide typically involves the following steps:

Formation of the Pyrimidine Core: Begins with the synthesis of the pyrimidine nucleus through cyclization reactions, often employing reagents such as acetic anhydride, formamide, and ammonium acetate.

Dimethylamino Group Attachment: The next step involves introducing the dimethylamino group to the pyrimidine ring via nucleophilic substitution reactions.

Formation of the Amide Linkage: A coupling reaction between the pyrimidine derivative and isobutyric acid or its derivatives creates the final amide linkage under dehydrative conditions.

Industrial Production Methods: While lab-scale synthesis relies on carefully controlled conditions, industrial production methods may incorporate continuous flow reactors to increase yield and efficiency, often using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: The dimethylamino group can undergo oxidation to form N-oxides, while reduction reactions can target other functional groups present in the compound.

Substitution Reactions:

Amidation and Hydrolysis: The amide linkage can participate in hydrolysis under acidic or basic conditions to produce the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reactions: Halogenating agents, various nucleophiles.

Major Products:

Oxidation: Formation of N-oxides.

Substitution: Introduction of various functional groups on the pyrimidine ring.

Hydrolysis: Conversion to amines and carboxylic acids.

Scientific Research Applications

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide's applications span multiple fields:

Chemistry: Utilized as a building block in the synthesis of more complex molecules, as well as a reagent in analytical methods.

Biology: Employed in the study of nucleic acid analogs and enzyme inhibitors.

Medicine: Investigated for potential therapeutic uses, particularly in targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The dimethylamino group and pyrimidine ring facilitate binding to specific active sites, altering the activity of the target molecule and modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrimidine derivatives, but its pharmacological and physicochemical properties differ due to substituent variations. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Core Structure Flexibility: The target compound’s simple pyrimidine core contrasts with Compound 7h’s fused pyrimido[4,5-d]pyrimidine system, which enhances planar rigidity and DNA/ATP-binding affinity .

Substituent Impact on Pharmacokinetics: The dimethylamino group in the target compound may improve solubility compared to Dasatinib’s 2-hydroxyethyl-piperazinyl group, which contributes to blood-brain barrier penetration .

Therapeutic Potential: Compound 7h’s peptide-like side chain suggests proteolytic stability and enhanced cellular uptake, whereas the target compound’s simpler structure may favor synthetic accessibility . Dasatinib’s clinical success underscores the importance of pyrimidine-thiazole hybrids in oncology, but the target compound’s lack of a thiazole moiety may limit kinase selectivity .

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide is a complex organic compound with potential therapeutic applications, particularly in oncology and infectious disease treatment. Its unique chemical structure, which includes a pyrimidine core and various functional groups, suggests a multifaceted mechanism of action that warrants detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 427.5 g/mol. The presence of the dimethylamino group and methoxy substituent enhances its solubility and bioavailability, which are critical for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | This compound |

While specific literature on the detailed mechanism of action for this compound is limited, it is hypothesized to interact with various molecular targets in biological systems, modulating enzyme activity or receptor function. The structural features suggest potential interactions with DNA or RNA synthesis pathways, making it a candidate for further exploration in cancer therapeutics.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Anticancer Properties : The compound may inhibit specific biochemical pathways associated with tumor growth.

- Antimicrobial Effects : Its structural analogs have shown efficacy against various pathogens, suggesting potential applications in treating infections.

Case Studies

A review of related compounds has demonstrated their effectiveness in preclinical models:

- Compound A : Exhibited an EC50 of 4.69 mg/L against cucumber downy mildew, indicating strong fungicidal activity.

- Compound B : Showed significant cytotoxicity against P388 leukemia cells in mice, highlighting the potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to other similar compounds. The following table summarizes the SAR findings for related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Lacks methoxy group | Anticancer properties |

| Compound B | Fluorine substitution | Antiviral activity |

| Compound C | Methyl group variation | Antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.